1-(Piperidin-4-YL)ethane-1-thiol
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Overview
Description
1-(Piperidin-4-YL)ethane-1-thiol is an organic compound featuring a piperidine ring attached to an ethane-thiol group. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in medicinal chemistry and organic synthesis . The thiol group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-YL)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with ethane-thiol in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient and high-yield synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-YL)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The piperidine ring can be reduced to form piperidin-4-ol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidin-4-ol derivatives.
Substitution: Thioethers, sulfur-containing compounds.
Scientific Research Applications
1-(Piperidin-4-YL)ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-YL)ethane-1-thiol involves its interaction with molecular targets through the thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function . This interaction can affect various biochemical pathways, making the compound valuable in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Piperidine: A simpler analog without the thiol group, widely used in medicinal chemistry.
Piperidin-4-ol: A reduced form of piperidine with a hydroxyl group, used in the synthesis of pharmaceuticals.
Thioethers: Compounds containing sulfur atoms bonded to carbon, similar in reactivity to thiols.
Uniqueness: 1-(Piperidin-4-YL)ethane-1-thiol stands out due to the presence of both the piperidine ring and the thiol group. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H15NS |
---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
1-piperidin-4-ylethanethiol |
InChI |
InChI=1S/C7H15NS/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3 |
InChI Key |
ZGQFDPWPBRRXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)S |
Origin of Product |
United States |
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